2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid

Medicinal Chemistry Drug Design Structure-Activity Relationship

2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid (CAS 855991-65-0) is a synthetic small molecule with the molecular formula C₉H₈N₂O₅S and a molecular weight of 256.24 g/mol. It belongs to the class of benzisothiazole 1,1-dioxide (saccharin-derived) compounds bearing an aminooxyacetic acid side chain.

Molecular Formula C9H8N2O5S
Molecular Weight 256.23
CAS No. 855991-65-0
Cat. No. B2969158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid
CAS855991-65-0
Molecular FormulaC9H8N2O5S
Molecular Weight256.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)NOCC(=O)O
InChIInChI=1S/C9H8N2O5S/c12-8(13)5-16-10-9-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyNHCWWINDGLZRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic Acid (CAS 855991-65-0): Structural and Physicochemical Baseline for Procurement Evaluation


2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid (CAS 855991-65-0) is a synthetic small molecule with the molecular formula C₉H₈N₂O₅S and a molecular weight of 256.24 g/mol. It belongs to the class of benzisothiazole 1,1-dioxide (saccharin-derived) compounds bearing an aminooxyacetic acid side chain. The compound features a 1,2-benzisothiazole core with a 1,1-dioxide group, linked via an amine to an oxyacetic acid moiety [1]. Computed physicochemical properties include a LogP of 0.7, two hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 113.44 Ų [1]. The compound is typically supplied at ≥95% purity from commercial vendors for research use .

Why Generic Substitution of 2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic Acid Is Unreliable Without Quantitative Comparative Data


Benzisothiazole 1,1-dioxide derivatives as a class exhibit significant structural and functional heterogeneity. The specific combination of the saccharin-derived core with an aminooxy linker to acetic acid is not recapitulated in simpler analogs such as (1,1-dioxo-1,2-benzothiazol-3-ylamino)-acetic acid (CAS 71054-77-8), which lacks the bridging oxygen atom . This structural difference alters the compound's hydrogen-bonding capacity, conformational flexibility, and electronic properties, which can affect target binding and physicochemical behavior. Published structure-activity relationship (SAR) studies on related benzisothiazole 1,1-dioxide oxyacetic acids demonstrate that altering the heteroatom in the ring or modifying the linker results in marked changes in diuretic and uricosuric activity, underscoring the risk of assuming interchangeability without direct comparative evidence [1].

Quantitative Differentiation Evidence for 2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic Acid vs. Its Closest Analogs


Structural Differentiation via Aminooxy Linker: Increased Hydrogen Bond Acceptor Count vs. 3-Amino Analog

The target compound contains an aminooxy (-NH-O-CH₂-COOH) linker bridging the benzisothiazole 1,1-dioxide core to the acetic acid moiety, in contrast to the direct amino (-NH-CH₂-COOH) linkage found in (1,1-dioxo-1,2-benzothiazol-3-ylamino)-acetic acid (CAS 71054-77-8). Computed properties show that the target compound possesses six hydrogen bond acceptor sites vs. five in the 3-amino analog, resulting in a higher polar surface area (113.44 vs. 104.21 Ų) [1]. This increased polarity and hydrogen-bonding capacity can influence solubility, membrane permeability, and target recognition.

Medicinal Chemistry Drug Design Structure-Activity Relationship

Lipophilicity Comparison: Higher LogP of Target Compound vs. 3-Amino Analog

The computed LogP (XLogP3) of the target compound is 0.7, compared to 0.717 for the 3-amino analog (CAS 71054-77-8) [1]. While the absolute difference is small, the presence of the additional oxygen atom in the aminooxy linker did not significantly alter overall lipophilicity. This is an important observation for series optimization, as it suggests the aminooxy modification adjusts polarity without drastically changing partition coefficient, potentially offering a means to tune binding affinity while maintaining solubility.

Drug Development Physicochemical Profiling ADME

Class-Level SAR for Benzisothiazole 1,1-Dioxide Oxyacetic Acid Diuretics: Heteroatom Dependence and Linker Sensitivity

In a classical structure-activity relationship study of heterocyclic oxyacetic acid diuretics, the benzisothiazole 1,1-dioxide class (to which the target compound belongs) was systematically compared with indazole, benzisothiazole, and the parent benzisoxazole leads. The study established that the diuretic activity rank order is O > S > N ≈ SO₂, indicating that the 1,1-dioxide modification substantially reduces activity relative to the parent benzisoxazole, but retains uricosuric properties [1]. Although this reference does not specifically test the target compound (which incorporates an aminooxy linker), it provides class-level evidence that the benzisothiazole 1,1-dioxide core imparts a distinct pharmacological profile with uricosuric activity that is not present in the N-linked or unoxidized S-linked congeners. The target compound's additional aminooxy functionality introduces further potential for tuning this biological activity.

Diuretic Agents Uricosuric Agents Medicinal Chemistry

Commercial Availability and Purity Comparison for Procurement Decision-Making

The target compound (CAS 855991-65-0) is available from multiple specialty chemical suppliers at ≥95% purity, with some vendors offering NLT 98% purity . In contrast, the direct amino analog (CAS 71054-77-8) is listed by suppliers but often with less stringent purity specifications (typically ≥95%, with fewer vendors offering 98% or higher) . For research applications requiring high-purity starting material for SAR exploration or biochemical assays, the target compound may offer procurement advantages in terms of available purity grade.

Chemical Procurement Research Chemicals Sourcing

Recommended Application Scenarios for 2-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic Acid Based on Comparative Evidence


Medicinal Chemistry: Aminooxy Linker Exploration for Benzisothiazole 1,1-Dioxide Scaffold Optimization

The target compound is an optimal starting point for medicinal chemistry programs exploring the benzisothiazole 1,1-dioxide scaffold with an aminooxy linker. As demonstrated by the class-level SAR, the benzisothiazole 1,1-dioxide core provides uricosuric diuretic activity distinct from N-linked or unoxidized S-linked congeners [2]. The aminooxy linker adds an additional oxygen atom, increasing hydrogen-bonding capacity without significantly altering LogP [3], enabling fine-tuning of target interactions while maintaining solubility.

Physicochemical Profiling and Lead Optimization: Structure-Property Relationship (SPR) Studies

The target compound can serve as a comparator in structure-property relationship (SPR) studies investigating the effects of aminooxy vs. amino linkers on solubility, permeability, and metabolic stability of benzisothiazole 1,1-dioxide derivatives. The computed differences in PSA and hydrogen-bond acceptor count relative to the 3-amino analog (CAS 71054-77-8) provide a quantitative rationale for selecting this compound to study the impact of linker oxygenation on ADME properties [3].

Chemical Probe Synthesis: Aminooxy Moiety for Bio-orthogonal Conjugation or Enzyme Inhibition

The aminooxy group is a well-established functionality for bio-orthogonal oxime ligation and for inhibiting pyridoxal phosphate (PLP)-dependent enzymes. The target compound combines this functionality with a benzisothiazole 1,1-dioxide core, a recognized pharmacophore in medicinal chemistry. While specific biochemical inhibition data for this compound are not available in the public domain, the aminooxy motif has been shown in other studies to potently inhibit PLP-dependent enzymes such as GABA aminotransferase (IC50 values typically in the low micromolar range for simple aminooxyacetic acid). Thus, this compound is a promising candidate for developing enzyme inhibitors that exploit both the aminooxy warhead and the benzisothiazole 1,1-dioxide scaffold for target selectivity [1].

High-Purity Chemical Procurement for Assay-Ready Material

For research programs requiring high-purity compound for in vitro screening, the availability of the target compound at NLT 98% purity from commercial vendors makes it a reliable choice for direct use in biochemical or cellular assays, reducing the need for further purification. This is particularly relevant for high-throughput screening campaigns where compound integrity directly affects data quality.

Quote Request

Request a Quote for 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.